molecular formula C15H15NO2 B14136087 1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone

1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone

Cat. No.: B14136087
M. Wt: 241.28 g/mol
InChI Key: SGFZFPQYRYMJCR-UHFFFAOYSA-N
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Description

1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxy group, a methyl group, and an amino group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-2-methylaniline with 4-acetylphenylboronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 1-(4-(4-oxo-2-methylphenylamino)phenyl)ethanone.

    Reduction: Formation of 1-(4-(4-hydroxy-2-methylphenylamino)phenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. It is also used in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in the formulation of certain polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.

    Pathways Involved: The compound can affect various cellular pathways, including signal transduction, apoptosis, and cell cycle regulation. By modulating these pathways, it can exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Hydroxyphenylamino)phenyl)ethanone: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    1-(4-(4-Methoxy-2-methylphenylamino)phenyl)ethanone: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.

    1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)propanone:

Uniqueness

1-(4-(4-Hydroxy-2-methylphenylamino)phenyl)ethanone is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can enhance its reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-[4-(4-hydroxy-2-methylanilino)phenyl]ethanone

InChI

InChI=1S/C15H15NO2/c1-10-9-14(18)7-8-15(10)16-13-5-3-12(4-6-13)11(2)17/h3-9,16,18H,1-2H3

InChI Key

SGFZFPQYRYMJCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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